![molecular formula C10H16N2O B13200295 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group and a diazabicyclo nonane framework. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the bicyclic framework.
Introduction of Cyclopropyl Group: The cyclopropyl group is introduced through a series of reactions, often involving cyclopropanation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one include:
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a propyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
3,9-Diazabicyclo[4.2.1]nonan-4-one: Lacks the cyclopropyl group, making it structurally simpler and potentially less active in certain reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
9-cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C10H16N2O/c13-10-5-8-3-4-9(6-11-10)12(8)7-1-2-7/h7-9H,1-6H2,(H,11,13) |
InChI Key |
RFRSNTYIFVBMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CNC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)

![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)
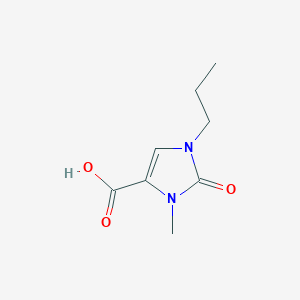
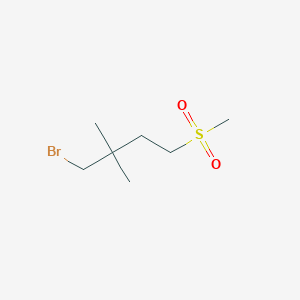
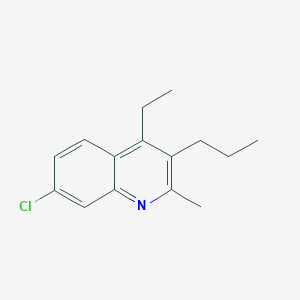
![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)
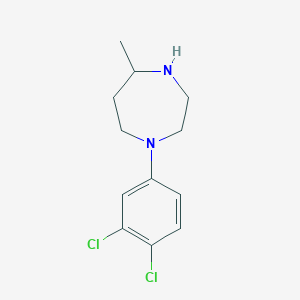
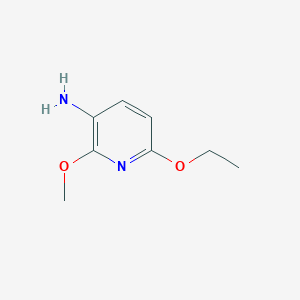
amine](/img/structure/B13200288.png)
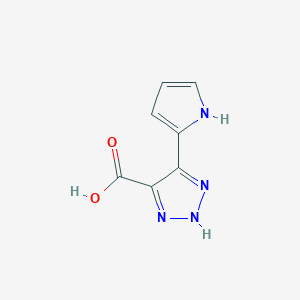
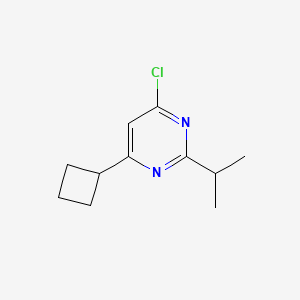
![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)
